Lucidenic acid N is a natural product found in Bos taurus and Ganoderma lucidum with data available.
Lucidenic acid N
CAS No.: 364622-33-3
VCID: VC21337623
Molecular Formula: C27H40O6
Molecular Weight: 460.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
Lucidenic acid N is a tetracyclic triterpenoid compound, specifically a 25,26,27-trinorlanost-8-en-24-oic acid, substituted with hydroxy groups at positions 3 and 7 and oxo groups at positions 11 and 15, with a stereoisomer configuration of 3β,5α,7β . It is primarily isolated from the fruiting bodies of the mushroom Ganoderma lucidum, which is renowned for its medicinal properties . Lucidenic acid N exhibits significant biological activities, including cytotoxicity against tumor cells, inhibition of cholinesterase, and antineoplastic effects . SynonymsLucidenic acid N is also known by several synonyms, including Lucidenic acid SP1, Lucideric acid SP1, Lucidenic acid LM1, and Lucidenic acid SP1 (Lucidenic acid LM1) . Biological Activities and Pharmacological EffectsLucidenic acid N has been studied for its potential therapeutic benefits, particularly in cancer treatment. It exhibits cytotoxic effects on tumor cells and acts as an antineoplastic agent . Additionally, it inhibits cholinesterase, which is relevant in neurodegenerative diseases . Anti-Cancer EffectsLucidenic acid N, along with other lucidenic acids, has shown anti-invasive activity against human hepatoma cells by suppressing matrix metalloproteinase-9 (MMP-9) activity . This suppression is crucial in reducing tumor invasion and metastasis. Mechanism of ActionThe anti-invasive effects of lucidenic acids are attributed to their ability to inactivate the MAPK/ERK signaling pathway, which plays a significant role in cell proliferation and survival . By inhibiting this pathway, lucidenic acids can reduce the invasive potential of cancer cells. |
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CAS No. | 364622-33-3 |
Product Name | Lucidenic acid N |
Molecular Formula | C27H40O6 |
Molecular Weight | 460.6 g/mol |
IUPAC Name | (4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Standard InChI | InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18-19,28,30H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16+,18+,19+,25+,26-,27+/m1/s1 |
Standard InChIKey | YBGBNHHXOJXFNM-UQCMLMITSA-N |
Isomeric SMILES | C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C |
SMILES | CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |
Canonical SMILES | CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |
Melting Point | 202-204°C |
Physical Description | Solid |
Synonyms | 3,7-dihydroxy-4,4,14-trimethyl-11,15-dioxochol-8-en-24-oic acid 3beta,7beta-dihydroxy-4,4,14alpha-trimethyl-11,15-dioxo-5alphachol-8-en-24-oic acid lucidenic acid LM(1) lucidenic acid SP1 |
Reference | Wu, Tian-Shung; Shi, Li-Shian; Kuo, Sheng-Chu; Cytotoxicity of Ganoderma lucidum Triterpenes, Journal of Natural Products, 648, 1121-1122. DOI:10.1021/np010115w |
PubChem Compound | 21592283 |
Last Modified | Apr 15 2024 |
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